molecular formula C16H14FN3O3S2 B2866137 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 921512-98-3

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Número de catálogo: B2866137
Número CAS: 921512-98-3
Peso molecular: 379.42
Clave InChI: VPJUHIPQSOJJCY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a pyridazinone derivative featuring a 4-fluorophenyl substituent at the 3-position of the pyridazinone core. The ethyl linker connects the pyridazinone to a thiophene-2-sulfonamide moiety, which introduces sulfonamide functionality.

Synthetic approaches for analogous pyridazinone sulfonamides involve coupling benzyl halides or related electrophiles with pyridazinone intermediates under basic conditions (e.g., potassium carbonate in DMF) . The target compound’s synthesis likely follows a similar pathway, substituting benzyl bromides with a thiophene-sulfonamide ethylating agent.

Propiedades

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S2/c17-13-5-3-12(4-6-13)14-7-8-15(21)20(19-14)10-9-18-25(22,23)16-2-1-11-24-16/h1-8,11,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJUHIPQSOJJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. The structure comprises a thiophene moiety linked to a pyridazinone core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is C19H18FN5O2S, with a molecular weight of approximately 380.4 g/mol. The presence of the fluorophenyl and thiophene groups suggests that the compound may interact with biological targets through multiple pathways.

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity.
  • Induction of Apoptosis : Studies have shown that related compounds can induce apoptosis in cancer cell lines, possibly through mitochondrial pathways.
  • Cell Cycle Modulation : Certain derivatives have been reported to affect cell cycle progression, particularly inducing G2/M phase arrest.

Antitumor Activity

A study evaluated the antiproliferative effects of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide against several cancer cell lines. The results are summarized in the following table:

Cell Line IC50 (µM) Mechanism
HepG2 (Liver Cancer)1.30Induces apoptosis and cell cycle arrest
MDA-MB-231 (Breast)5.00Apoptosis via mitochondrial pathway
A549 (Lung Cancer)3.50Cell cycle arrest in G2/M phase

These results indicate that the compound exhibits potent antitumor activity, particularly against HepG2 cells.

Binding Affinity Studies

Binding affinity studies have shown that compounds with similar structures exhibit sub-micromolar affinities for Bcl-2 family proteins, which are crucial regulators of apoptosis:

Compound Ki (µM) Target
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide0.4Mcl-1
Related Compound A1.0Bcl-2

This suggests that the compound may effectively target anti-apoptotic proteins, enhancing its potential as an anticancer agent.

Case Study 1: HepG2 Cell Line

In a controlled experiment, HepG2 cells treated with varying concentrations of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide showed a dose-dependent increase in apoptosis rates. Flow cytometry revealed an increase from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 µM). This significant elevation indicates the compound's potential as an effective apoptosis inducer.

Case Study 2: Combination Therapy

Another study explored the effects of combining N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide with established chemotherapeutics like Taxol and Camptothecin. The combination resulted in enhanced antiproliferative effects compared to monotherapy, suggesting synergistic mechanisms that warrant further investigation.

Comparación Con Compuestos Similares

Structural Analogues and Heterocyclic Core Variations

Compound Class Core Structure Key Substituents Reference
Target Compound Pyridazinone 4-Fluorophenyl, thiophene-2-sulfonamide -
Benzyloxy Pyridazines (5a-c) Pyridazinone Benzyloxy, benzenesulfonamide
Oxadiazinamines 1,3,5-Oxadiazine 4-Chlorophenyl, trichloromethyl
Furopyridine Carboxamides Furo[2,3-b]pyridine 4-Fluorophenyl, trifluoroethylamino Evidences 3-4
Pyrimidine Derivatives Pyrimidine 4-Fluorophenyl, hydroxymethyl, isopropyl

Key Observations:

  • Heterocyclic Core Influence: Pyridazinone (target) and pyridazine derivatives (e.g., 5a-c) exhibit planar, electron-deficient cores, enhancing interactions with polar enzyme pockets. In contrast, oxadiazines () and pyrimidines () offer varied aromaticity and hydrogen-bonding capabilities .
  • Substituent Effects: The 4-fluorophenyl group (target, Evidences 3-5) provides electron-withdrawing effects, improving metabolic stability over chlorophenyl () . Sulfonamide vs.

Physicochemical and Bioactivity Considerations

Property/Analogue Molecular Weight (g/mol) logP (Predicted) Solubility (Inferred)
Target Compound ~407.4 ~2.1 Moderate (sulfonamide polarity)
Benzyloxy Pyridazine (5a) ~369.4 ~2.5 Low (benzyl lipophilicity)
Furopyridine Carboxamide ~523.5 ~3.8 Low (trifluoroethyl hydrophobicity)
Pyrimidine Derivative ~365.4 ~1.9 High (hydroxymethyl polarity)

Implications:

  • The target compound’s thiophene sulfonamide likely improves aqueous solubility over benzyloxy pyridazines () but remains less soluble than hydroxylated pyrimidines () .
  • Trifluoroethyl groups (Evidences 3-4) enhance metabolic resistance but reduce solubility, a trade-off absent in the target compound’s design .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.